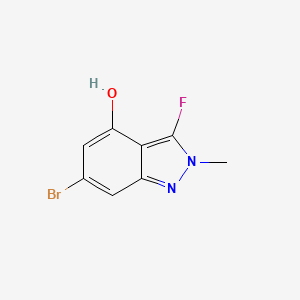

6-bromo-3-fluoro-2-methyl-2H-indazol-4-ol

Description

6-Bromo-3-fluoro-2-methyl-2H-indazol-4-ol is a halogenated indazole derivative characterized by a bromine atom at position 6, a fluorine atom at position 3, a methyl group at position 2, and a hydroxyl group at position 2. This compound is of interest in medicinal chemistry due to the strategic placement of electronegative substituents (Br, F) and functional groups (-OH, -CH₃), which may influence its bioavailability, metabolic stability, and binding affinity in drug discovery contexts .

Properties

IUPAC Name |

6-bromo-3-fluoro-2-methylindazol-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFN2O/c1-12-8(10)7-5(11-12)2-4(9)3-6(7)13/h2-3,13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GACUKTKFWAWYFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C(=CC(=CC2=N1)Br)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-fluoro-2-methyl-2H-indazol-4-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-azidobenzaldehydes with amines can lead to the formation of indazoles via consecutive formation of C–N and N–N bonds without the need for a catalyst or solvent . Another method includes the Cu(OAc)2-catalyzed cyclization of o-haloaryl-N-tosylhydrazones .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic schemes to ensure high yield and purity. Metal-catalyzed synthesis is often preferred due to its efficiency and minimal formation of byproducts. For example, a Cu(OAc)2-catalyzed reaction in DMSO under an O2 atmosphere can produce a wide variety of indazoles in good to excellent yields .

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-fluoro-2-methyl-2H-indazol-4-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Halogen atoms like bromine and fluorine can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.

Scientific Research Applications

Scientific Research Applications

The applications of 6-bromo-3-fluoro-2-methyl-2H-indazol-4-ol span several domains:

Medicinal Chemistry

Indazole derivatives, including 6-bromo-3-fluoro-2-methyl-2H-indazol-4-ol, have been studied for their potential as:

-

Anticancer Agents : Research indicates that this compound can inhibit specific kinases involved in cancer cell proliferation, making it a target for cancer therapy .

Compound Target Kinase IC50 (µM) Reference 6-Bromo-3-Fluoro-2-Methyl-Indazol PI3Kδ <10 - Anti-inflammatory Agents : Its ability to modulate inflammatory pathways suggests potential therapeutic roles in treating inflammatory diseases.

Biological Studies

The compound is utilized in enzyme inhibition studies, particularly focusing on:

- Protein Interactions : Investigating how this compound interacts with various proteins can provide insights into its mechanism of action and potential therapeutic uses .

Material Science

Due to its unique chemical structure, 6-bromo-3-fluoro-2-methyl-2H-indazol-4-ol can serve as:

- Building Blocks for New Materials : It can be used in the synthesis of polymers and other advanced materials, enhancing properties like thermal stability and mechanical strength.

Case Studies

Several studies highlight the effectiveness of 6-bromo-3-fluoro-2-methyl-2H-indazol-4-ol in various applications:

-

Anticancer Activity : A study evaluating the cytotoxic effects of this compound on different cancer cell lines demonstrated that it exhibits significant antiproliferative activity, particularly against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .

Cell Line Compound Concentration (µM) Effect MCF-7 5 70% inhibition A549 10 65% inhibition - Enzyme Inhibition : Another investigation focused on the compound's role as a phosphoinositide 3-kinase δ inhibitor, showing promising results in modulating signaling pathways associated with respiratory diseases .

Mechanism of Action

The mechanism of action of 6-bromo-3-fluoro-2-methyl-2H-indazol-4-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. For instance, indazole derivatives have been shown to inhibit phosphoinositide 3-kinase δ, which is involved in respiratory diseases .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Indazole Derivatives

Substituent Positioning and Electronic Effects

The substituent positions and types significantly alter chemical reactivity and biological activity. Key comparisons include:

6-Bromo-4-fluoro-1H-indazole

- Structure : Lacks the 2-methyl and 4-hydroxyl groups present in the target compound.

- The lack of a methyl group may also lower steric hindrance, enhancing reactivity in substitution reactions .

3-Bromo-4-fluoro-1H-indazol-6-ol

- Structure : Bromine at position 3 and hydroxyl at position 6 (vs. Br-6 and -OH-4 in the target compound).

- Impact : Altered substituent positions may lead to different hydrogen-bonding interactions in biological targets. The molecular weight (231.024) is lower due to the absence of the 2-methyl group .

6-Bromo-3-chloro-2-methyl-2H-indazole

- Structure : Chlorine replaces fluorine at position 3.

6-Bromo-4-fluoro-3-iodo-1H-indazole

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Solubility (Predicted) |

|---|---|---|---|---|

| 6-Bromo-3-fluoro-2-methyl-2H-indazol-4-ol | C₈H₆BrFN₂O | ~265 | -Br (C6), -F (C3), -CH₃ (C2), -OH (C4) | Moderate (polar solvents) |

| 6-Bromo-4-fluoro-1H-indazole | C₇H₄BrFN₂ | 229.95 | -Br (C6), -F (C4) | Low (organic solvents) |

| 3-Bromo-4-fluoro-1H-indazol-6-ol | C₇H₄BrFN₂O | 231.02 | -Br (C3), -F (C4), -OH (C6) | High (aqueous) |

| 6-Bromo-3-iodo-1H-indazole | C₇H₃BrIN₂ | 340.92 | -Br (C6), -I (C3) | Low (organic solvents) |

Notes:

- The hydroxyl group in the target compound enhances solubility in polar solvents compared to non-hydroxylated analogs.

Biological Activity

6-Bromo-3-fluoro-2-methyl-2H-indazol-4-ol is a member of the indazole family, which is recognized for its diverse biological activities. This compound's unique structure, featuring both bromine and fluorine substituents, positions it as a valuable candidate in medicinal chemistry, particularly for the development of therapeutic agents. This article provides an in-depth examination of its biological activity, including relevant research findings, mechanisms of action, and potential applications.

6-Bromo-3-fluoro-2-methyl-2H-indazol-4-ol can be synthesized through various methods, including cyclization reactions involving azidobenzaldehydes and amines. The presence of halogen atoms enhances its reactivity and biological activity, making it suitable for multiple applications in research and industry .

Biological Activity Overview

The biological activities associated with 6-bromo-3-fluoro-2-methyl-2H-indazol-4-ol include:

1. Anticancer Activity

Indazole derivatives are known for their potential anticancer properties. Research indicates that this compound may inhibit specific enzymes involved in cancer progression, such as phosphoinositide 3-kinase δ (PI3Kδ), which plays a crucial role in cellular signaling pathways related to cancer .

2. Antimicrobial Properties

Studies have shown that 6-bromo-3-fluoro-2-methyl-2H-indazol-4-ol exhibits antimicrobial activity against various pathogens. The compound has demonstrated effectiveness against Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antimicrobial drug development .

3. Enzyme Inhibition

The compound's mechanism of action often involves the inhibition of specific enzymes. For instance, it has been identified as a non-nucleotide inhibitor of CD73, an enzyme implicated in immune regulation and cancer . This interaction highlights its potential use in therapeutic strategies targeting immune responses.

The biological effects of 6-bromo-3-fluoro-2-methyl-2H-indazol-4-ol are primarily mediated through its interaction with molecular targets:

1. Enzyme Interaction

The compound forms hydrogen bonds with critical residues in enzyme active sites, which can lead to inhibition of enzymatic activity. For example, interactions with residues like ASP506 and ASN390 in CD73 have been noted as significant for its inhibitory effects .

2. Signaling Pathway Modulation

By inhibiting key enzymes such as PI3Kδ, the compound can disrupt signaling pathways that promote cell proliferation and survival in cancer cells . This modulation can lead to reduced tumor growth and enhanced apoptosis.

Case Studies

Several studies have explored the biological activity of 6-bromo-3-fluoro-2-methyl-2H-indazol-4-ol:

Case Study 1: Anticancer Efficacy

In vitro studies demonstrated that this indazole derivative significantly inhibited the growth of various cancer cell lines with IC50 values indicating potent activity. The mechanism was linked to apoptosis induction through the modulation of PI3K signaling pathways .

Case Study 2: Antimicrobial Testing

A recent investigation assessed the antimicrobial efficacy of 6-bromo-3-fluoro-2-methyl-2H-indazol-4-ol against E. coli and S. aureus. The minimum inhibitory concentration (MIC) values were recorded at 50 µg/mL for E. coli and 75 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent .

Comparative Analysis

To understand the uniqueness of 6-bromo-3-fluoro-2-methyl-2H-indazol-4-ol compared to similar compounds, a comparison table is presented below:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6-Bromo-3-fluoro-2-methyl-indazol | Contains bromine and fluorine; unique reactivity | Anticancer, antimicrobial |

| 3-Fluoro-2-methyl-indazol | Lacks bromine; less reactive | Limited anticancer properties |

| 6-Bromo-2-methyl-indazol | No fluorine; different reactivity profile | Moderate anticancer activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.